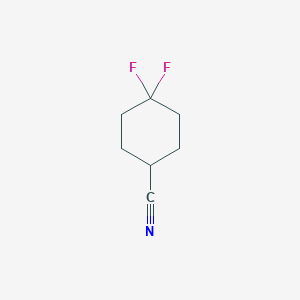

4,4-Difluorocyclohexanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGJQRIMRGAMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635056 | |

| Record name | 4,4-Difluorocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922728-21-0 | |

| Record name | 4,4-Difluorocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Difluorocyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4-Difluorocyclohexanecarbonitrile

Introduction

4,4-Difluorocyclohexanecarbonitrile is a key building block in modern medicinal chemistry and drug development. The introduction of the gem-difluoro motif onto the cyclohexane scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and conformational preferences. These characteristics make it a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, offering detailed protocols and insights into the rationale behind the experimental choices.

Two principal retrosynthetic approaches are discussed herein:

-

Route A: Gem-difluorination of a Ketone Precursor. This strategy involves the initial synthesis of a cyclohexane ring bearing both a ketone and a nitrile functionality, followed by the crucial gem-difluorination of the carbonyl group.

-

Route B: Functional Group Interconversion of a Difluorinated Intermediate. This approach commences with a pre-difluorinated cyclohexane core, followed by the strategic introduction of the nitrile group.

This document is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the synthesis of this important fluorinated building block.

Route A: Synthesis via Gem-Difluorination of 4-Oxocyclohexanecarbonitrile

This synthetic pathway hinges on the late-stage introduction of the fluorine atoms onto a readily available keto-nitrile precursor. The success of this route is critically dependent on the efficiency and selectivity of the gem-difluorination step.

Workflow for Route A

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 4-Oxocyclohexanecarbonitrile

The starting material, 4-oxocyclohexanecarbonitrile, can be synthesized from 4-cyanocyclohexanone, which is commercially available.

Step 2: Gem-Difluorination of 4-Oxocyclohexanecarbonitrile

The conversion of the ketone in 4-oxocyclohexanecarbonitrile to the gem-difluoro group is a key transformation. Deoxofluorinating reagents such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed for this purpose.[1] Deoxo-Fluor® is often preferred for its enhanced safety profile, especially in larger-scale reactions.[1]

Protocol: Gem-Difluorination using Deoxo-Fluor®

-

Reaction Setup: To a solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add Deoxo-Fluor® (2.0-3.0 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Rationale for Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the deoxofluorinating agent with atmospheric moisture.

-

Excess Deoxo-Fluor®: Ensures complete conversion of the ketone.

-

Slow Addition at Low Temperature: Controls the initial exotherm of the reaction.

-

Aqueous Bicarbonate Quench: Neutralizes the acidic byproducts of the reaction.

Route B: Synthesis via Functional Group Interconversion

This alternative and often preferred strategy involves the synthesis of a difluorinated cyclohexane core, followed by the conversion of an existing functional group into the desired nitrile. A common and efficient approach starts with the readily accessible 4,4-difluorocyclohexanecarboxylic acid.

Workflow for Route B

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

The precursor, 4,4-difluorocyclohexanecarboxylic acid, can be efficiently prepared by the saponification of its corresponding ethyl ester.[2][3]

Protocol: Saponification of Ethyl 4,4-Difluorocyclohexanecarboxylate

-

Reaction Setup: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide monohydrate (5.0 eq) to the solution and stir vigorously at room temperature overnight.[2][3]

-

Work-up: Dilute the reaction mixture with ethyl acetate and acidify to a pH of approximately 4 with 1 M hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[2][3] A yield of around 97% has been reported for this procedure.[3]

Step 2: Conversion of Carboxylic Acid to Nitrile

The conversion of 4,4-difluorocyclohexanecarboxylic acid to this compound can be achieved through a two-step sequence involving the formation of the corresponding amide followed by dehydration.

Protocol: Amidation and Dehydration

Part A: Synthesis of 4,4-Difluorocyclohexanecarboxamide

-

Acid Chloride Formation: To a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases.

-

Amidation: Cool the solution containing the acid chloride to 0 °C and add an excess of aqueous ammonia, stirring vigorously.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4,4-difluorocyclohexanecarboxamide.

Part B: Dehydration to this compound

-

Reaction Setup: Suspend the 4,4-difluorocyclohexanecarboxamide (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile.

-

Dehydration: Add a dehydrating agent such as phosphorus pentoxide, trifluoroacetic anhydride, or cyanuric chloride.

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and purify by column chromatography to yield this compound. The dehydration of amides is a well-established method for nitrile synthesis.[4]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents |

| 4-Oxocyclohexanecarbonitrile | C₇H₉NO | 123.15 | - | - |

| This compound | C₇H₉F₂N | 145.15 | Gem-Difluorination | Deoxo-Fluor® |

| Ethyl 4,4-difluorocyclohexanecarboxylate | C₉H₁₄F₂O₂ | 192.20 | - | - |

| 4,4-Difluorocyclohexanecarboxylic Acid | C₇H₁₀F₂O₂ | 164.15 | Saponification | LiOH·H₂O |

| 4,4-Difluorocyclohexanecarboxamide | C₇H₁₁F₂NO | 163.17 | Amidation | Oxalyl Chloride, NH₄OH |

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. The choice of route will often depend on the availability of starting materials, scale of the synthesis, and the specific expertise and equipment available in the laboratory. Route A is more convergent but relies on a potentially challenging fluorination step. Route B is a more linear synthesis but involves well-established and high-yielding transformations. By providing detailed protocols and the underlying chemical principles, this guide aims to empower researchers to confidently synthesize this valuable fluorinated building block for their drug discovery and development programs.

References

- Organic Syntheses Procedure. (n.d.). Selective Fluorination of Diaryl Ketones with Deoxo-Fluor®.

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Britannica. (2025, December 12). Carboxylic acid - Nitriles, Synthesis, Reactions. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct preparation of nitriles from carboxylic acids in continuous flow. | Semantic Scholar [semanticscholar.org]

- 3. US3948968A - Preparation of nitriles from carboxylic acids - Google Patents [patents.google.com]

- 4. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]

Spectroscopic Profile of 4,4-Difluorocyclohexanecarbonitrile: A Technical Guide for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The 4,4-difluorocyclohexane motif, in particular, offers a rigid, lipophilic core that can serve as a non-planar bioisostere for various functional groups. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of a key building block, 4,4-Difluorocyclohexanecarbonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of spectral data are discussed in detail, providing a self-validating framework for the identification and characterization of this and related fluorinated molecules.

Introduction: The Significance of Fluorinated Scaffolds in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and membrane permeability. The gem-difluoro moiety, particularly on a cyclohexyl ring, imparts unique conformational constraints and electronic properties. This compound is a valuable synthetic intermediate, providing a versatile handle for the elaboration into a wide array of pharmacologically active compounds. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in multi-step synthetic campaigns. This guide serves as an in-depth reference for the analytical techniques essential for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular architecture.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the cyclohexane ring. The presence of the two fluorine atoms at the C4 position and the nitrile group at the C1 position breaks the symmetry of the ring, leading to a more complex splitting pattern than in unsubstituted cyclohexane.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.8 - 2.6 | Multiplet | 1H | H-1 (methine) | The proton attached to the carbon bearing the electron-withdrawing nitrile group is expected to be the most deshielded. |

| ~ 2.4 - 2.2 | Multiplet | 4H | H-2, H-6 (axial & equatorial) | These protons are adjacent to the nitrile-bearing carbon and will show complex coupling with H-1 and the protons on C3 and C5. |

| ~ 2.1 - 1.9 | Multiplet | 4H | H-3, H-5 (axial & equatorial) | These protons are adjacent to the difluorinated carbon and will exhibit coupling to both the neighboring methylene protons and the fluorine atoms. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. The influence of the electronegative fluorine and nitrile groups is clearly observable in the chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |

| ~ 122 | Singlet | -C≡N | The nitrile carbon typically appears in this region. |

| ~ 120 | Triplet | C-4 | The carbon directly bonded to two fluorine atoms will be significantly shifted downfield and will appear as a triplet due to coupling with the two fluorine atoms. |

| ~ 35 | Triplet or Multiplet | C-3, C-5 | These carbons are β to the fluorine atoms and will show coupling. |

| ~ 28 | Singlet | C-1 | The carbon bearing the nitrile group. |

| ~ 25 | Singlet | C-2, C-6 | These carbons are γ to the fluorine atoms and may show minimal or no coupling. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single resonance is expected due to the chemical equivalence of the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -90 to -110 | Multiplet | The chemical shift is characteristic of gem-difluoroalkanes. The signal will be a multiplet due to coupling with the adjacent protons on C3 and C5. |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). Filter the solution into a clean, dry 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Tune the probe to the fluorine frequency. Acquire the spectrum with proton decoupling to simplify the signal, or without to observe ¹H-¹⁹F coupling. Use an appropriate fluorine-containing reference standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay). Calibrate the chemical shifts relative to the internal standard.

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational modes are the C≡N stretch of the nitrile and the C-F stretches of the gem-difluoro group.

Table 4: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2245 | Strong, Sharp | C≡N stretch | The nitrile triple bond exhibits a characteristic and intense absorption in this region.[2][3][4] |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) | These absorptions are typical for sp³ C-H bonds in the cyclohexane ring. |

| ~ 1100 - 1000 | Strong | C-F stretch | The C-F bonds give rise to strong absorptions in the fingerprint region. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[5][6][7][8] The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press. This will form a thin, transparent pellet.[5][6]

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance versus wavenumber.

Caption: Key steps for KBr pellet preparation in IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (145.15 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.

Table 5: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 145 | [C₇H₉F₂N]⁺ | Molecular ion (M⁺). |

| 126 | [M - F]⁺ | Loss of a fluorine atom. |

| 118 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for nitriles. |

| 81 | [C₆H₉]⁺ | Loss of the difluoromethyl group. |

| 54 | [C₄H₆]⁺ | A common fragment from the cleavage of the cyclohexane ring. |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of relatively volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

-

Gas Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from any impurities on a capillary column (e.g., a non-polar DB-5 or equivalent). A temperature gradient program is typically used to ensure good separation and peak shape.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a robust framework for the identification and characterization of this compound. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important synthetic building block. The detailed methodologies and rationale behind the spectral interpretations are intended to empower scientists in the field of drug discovery to effectively utilize these analytical techniques in their research endeavors.

References

-

Kintek Solution. (n.d.). How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

PubMed. (n.d.). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanecarbonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarbonitrile. WebBook. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). GC-MS procedure and background. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

-

SpringerLink. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (HMDB0002303). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 6. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 7. shimadzu.com [shimadzu.com]

- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 9. uoguelph.ca [uoguelph.ca]

Navigating the Nuances of cGMP Signaling: A Technical Guide to PF-04447943, a Potent PDE9A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943. We will delve into its chemical properties, mechanism of action, and its significant implications in neuroscience research and therapeutic development. This document serves as a crucial resource for researchers exploring the modulation of cyclic guanosine monophosphate (cGMP) signaling pathways in the context of cognitive function and other neurological disorders.

Introduction: The Significance of PDE9A Inhibition

The cyclic guanosine monophosphate (cGMP) signaling pathway is a critical intracellular cascade that governs a multitude of physiological processes, particularly in the central nervous system (CNS). It plays a pivotal role in synaptic plasticity, a fundamental mechanism for learning and memory. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of cyclic nucleotides, such as cGMP, by catalyzing their hydrolysis.

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific PDE that is highly expressed in the brain, particularly in the cortex and hippocampus. Its selective degradation of cGMP makes it a key regulator of synaptic function. Inhibition of PDE9A has emerged as a promising therapeutic strategy to elevate cGMP levels, thereby enhancing synaptic plasticity and cognitive function.[1][2]

This guide focuses on PF-04447943, a well-characterized, potent, and selective inhibitor of PDE9A. It is a cell-permeable and blood-brain barrier-penetrant compound, making it an invaluable tool for both in vitro and in vivo studies.[3]

A Note on Chemical Identification: It is important to address a discrepancy in the Chemical Abstracts Service (CAS) number associated with this compound. While the user query referenced CAS number 922728-21-0, which corresponds to 4,4-difluorocyclohexanecarbonitrile[4][5][6][7][8], the extensively researched PDE9A inhibitor discussed herein is PF-04447943, which is assigned CAS Number 1082744-20-4 .[1][2][3][9][10] This guide will exclusively focus on the properties and applications of PF-04447943.

Mechanism of Action: Elevating cGMP to Enhance Synaptic Function

PF-04447943 exerts its effects by selectively inhibiting the catalytic activity of PDE9A. This inhibition leads to an accumulation of intracellular cGMP in neurons. Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates downstream targets involved in synaptic plasticity, such as the GluR1 subunit of the AMPA receptor.[11] This cascade of events ultimately strengthens synaptic connections, a process known as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

The diagram below illustrates the signaling pathway modulated by PF-04447943.

Caption: Signaling pathway of PDE9A inhibition by PF-04447943.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PF-04447943 is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [1][3][9][10] |

| Molecular Weight | 395.46 g/mol | [1][3][9] |

| CAS Number | 1082744-20-4 | [1][2][3][9][10] |

| Appearance | Off-white solid | [3][9] |

| Solubility | DMSO: ≥ 50 mg/mL | [3][9] |

| Storage Temperature | -20°C | [3][9] |

| Purity (HPLC) | ≥97% | [3][9] |

| SMILES | N2(Cc3[nH]c4=O)C5CCOCC5">C@HC)Cc1ncccn1 | [3][9] |

| InChI Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N | [3][9] |

In Vitro Experimental Protocol: Assessment of Neurite Outgrowth in Primary Hippocampal Neurons

This protocol outlines a typical experiment to evaluate the effect of PF-04447943 on neurite outgrowth in cultured primary hippocampal neurons, a key indicator of its potential to promote neuronal plasticity.

Rationale: Increased neurite outgrowth is a morphological correlate of enhanced neuronal connectivity and plasticity. This assay provides a functional readout of the downstream effects of PDE9A inhibition.

Methodology:

-

Primary Neuron Culture:

-

Isolate hippocampi from embryonic day 18 (E18) rat pups.

-

Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.

-

Plate the neurons on poly-D-lysine-coated coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

-

-

Compound Treatment:

-

After 24 hours in culture, treat the neurons with varying concentrations of PF-04447943 (e.g., 30 nM, 100 nM, 300 nM, 1 µM) or a vehicle control (DMSO).[11] A positive control, such as Brain-Derived Neurotrophic Factor (BDNF), can also be included.

-

Incubate the treated neurons for 48-72 hours.

-

-

Immunocytochemistry:

-

Fix the neurons with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).

-

Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, to visualize neurites.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

-

Image Acquisition and Analysis:

-

Acquire images of the stained neurons using a fluorescence microscope.

-

Quantify neurite outgrowth using an automated image analysis software (e.g., ImageJ with the NeuronJ plugin). Measure parameters such as the total length of neurites per neuron and the number of neurite branches.

-

-

Statistical Analysis:

-

Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences in neurite outgrowth between the treatment groups.

-

Caption: Experimental workflow for assessing neurite outgrowth.

In Vivo Applications and Considerations

PF-04447943 has been extensively used in preclinical rodent models to investigate its effects on cognitive function. Oral administration of PF-04447943 has been shown to improve performance in various memory tasks, including the novel object recognition test and the Y-maze spatial recognition task.[2][11] When designing in vivo studies, it is crucial to consider the pharmacokinetic properties of the compound, such as its half-life and brain penetrance, to establish an appropriate dosing regimen.[3]

Clinical Significance

The promising preclinical data for PF-04447943 led to its investigation in clinical trials for Alzheimer's disease.[12] While the outcomes of these trials have been mixed, the exploration of PDE9A inhibitors for cognitive disorders remains an active area of research. More recently, PF-04447943 has also been studied for its potential therapeutic effects in sickle cell disease, where it may help reduce vaso-occlusion.[13]

Reputable Suppliers

For researchers seeking to procure PF-04447943 for their studies, several reputable suppliers offer this compound with high purity.

| Supplier | Product Name | Notes |

| Sigma-Aldrich (Merck) | PDE9 Inhibitor, PF-04447943 | Offered under the Calbiochem® brand.[3][9] |

| Cayman Chemical | PF-04447943 | Provides detailed technical information and solubility data.[10] |

| APExBIO | PF-04447943 | Potent PDE9 inhibitor for research purposes.[1] |

| BioCrick | PF-04447943 | High purity inhibitor.[2] |

Conclusion

PF-04447943 is a powerful and selective research tool for investigating the role of the cGMP signaling pathway in the central nervous system. Its ability to enhance synaptic plasticity and improve cognitive function in preclinical models has established PDE9A as a viable target for the development of novel therapeutics for neurological and other disorders. This guide provides a solid foundation for researchers to design and execute well-informed experiments using this important compound.

References

-

Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology. [Link]

-

Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects... ACS Publications. [Link]

-

PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor. BioCrick. [Link]

-

BLD Pharmatech Co., Limited. ChemBuyersGuide.com, Inc. [Link]

-

This compound | CAS#:922728-21-0. Chemsrc. [Link]

-

922728-21-0 | 4,4-difluoro-1-cyclohexanecarbonitrile. Alachem Co., Ltd. [Link]

-

Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent. PMC. [Link]

-

PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients... PubMed Central. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. This compound | CAS#:922728-21-0 | Chemsrc [chemsrc.com]

- 6. 922728-21-0 | 4,4-difluoro-1-cyclohexanecarbonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 7. Cyclic hydrocarbons 2 page [m.chemicalbook.com]

- 8. 4,4-difluorocyclohexane-1-carbonitrile | CAS: 922728-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

- 11. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Fluorinated Cyclohexanes

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PAMPA--a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Emergence and Properties of Selectively Fluorinated ‘Janus’ Cyclohexanes | Semantic Scholar [semanticscholar.org]

- 19. Ultra-fluorinated cyclohexane shows off two faces | Research | Chemistry World [chemistryworld.com]

Foreword: The Strategic Value of Gem-Difluorination in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4,4-Difluorocyclohexanecarbonitrile Derivatives

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly modulate key physicochemical properties.[1] The gem-difluoromethylene (CF₂) group, in particular, serves as a unique bioisostere for carbonyl groups, ethers, and other functionalities. Its incorporation into cyclic systems, such as the cyclohexane ring, offers a powerful tool to enhance metabolic stability, modulate lipophilicity (LogP), and alter the acidity or basicity (pKa) of nearby functional groups through strong inductive effects.[2]

This compound and its derivatives are increasingly sought-after building blocks. The difluorinated cyclohexane core provides a conformationally restricted, lipophilic yet polar scaffold that can improve pharmacokinetic profiles, while the nitrile group serves as a versatile synthetic handle for conversion into amines, carboxylic acids, amides, and various heterocycles. This guide provides a comprehensive overview of the primary synthetic strategies, key experimental considerations, and detailed protocols for accessing this valuable molecular framework, tailored for researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of the target scaffold, this compound, reveals two primary bond disconnections. This deconstruction logically separates the synthesis into two key stages: the installation of the gem-difluoro motif and the introduction of the nitrile functionality.

Caption: Retrosynthetic pathways for this compound.

This analysis highlights that the most convergent and efficient strategies will rely on the successful synthesis of a key intermediate: 4,4-difluorocyclohexanone .

Part I: Forging the Core - Synthesis of 4,4-Difluorocyclohexanone

The central challenge in this synthesis is the efficient and scalable installation of the C4 gem-difluoro group. The most direct method is the deoxygenative fluorination of a corresponding ketone precursor.

Causality Behind Precursor Selection

While 1,4-cyclohexanedione is the most obvious starting material, its symmetric nature presents a challenge for selective monofluorination. Direct fluorination often leads to a mixture of mono-fluorinated, di-fluorinated, and over-reacted products. Therefore, a more controlled approach involves using a mono-protected precursor, such as 1,4-cyclohexanedione monoethylene ketal . This ensures that fluorination occurs selectively at the unprotected ketone, preserving the other carbonyl for potential future modifications or simple deprotection.

Key Methodology: Deoxyfluorination

Deoxyfluorination reagents replace a carbonyl oxygen with two fluorine atoms. The choice of reagent is critical and depends on factors such as scale, safety, and functional group tolerance.

Table 1: Comparison of Common Deoxyfluorination Reagents

| Reagent | Common Name | Typical Conditions | Advantages | Disadvantages |

| (Diethylamino)sulfur trifluoride | DAST | CH₂Cl₂, 0 °C to RT | Commercially available, effective for many substrates. | Thermally unstable, can decompose explosively. Not ideal for large scale.[3] |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Toluene or THF, RT to 80 °C | More thermally stable than DAST, higher boiling point. | More expensive than DAST. |

| Morpholinosulfur trifluoride | MorphDAST | CH₂Cl₂, RT | High yields, good safety profile for small to medium scale.[4] | Less reactive than DAST for some sterically hindered ketones. |

Reaction Mechanism: The Action of DAST

Understanding the mechanism explains the experimental choices and necessary precautions. The reaction proceeds through the initial attack of the carbonyl oxygen on the sulfur atom of DAST, followed by intramolecular fluoride transfer and elimination of sulfur dioxide.

Caption: Simplified mechanism of deoxyfluorination using DAST.

Detailed Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone

This protocol is adapted from established methodologies for the deoxyfluorination of cyclic ketones.[4]

Step 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal

-

To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-ketal, which is often used without further purification.

Step 2: Deoxyfluorination

-

Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet.

-

Charge Reactor: Dissolve the 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add DAST (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is critical to manage the exothermic reaction and prevent decomposition of the DAST reagent.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by GC-MS.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench by adding saturated aqueous NaHCO₃ solution. Safety Note: Quenching is highly exothermic and releases gas. Perform slowly and with caution in a well-ventilated fume hood.

-

Work-up: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Step 3: Deprotection

-

Dissolve the crude fluorinated ketal in a mixture of acetone and 2M HCl.

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/GC-MS).

-

Neutralize the acid with solid NaHCO₃ and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate. Purify the resulting crude 4,4-difluorocyclohexanone by column chromatography or distillation to yield the final product.

Part II: Introduction of the Nitrile Functionality

With the difluorinated ketone in hand, the next stage is the introduction of the carbonitrile. The most direct approach is the conversion of the ketone to a cyanohydrin, followed by subsequent transformation, or a direct cyanation protocol.

Key Methodology: Cyanation via Cyanohydrin Formation

The use of trimethylsilyl cyanide (TMSCN) is a preferred method in modern synthesis. It is less hazardous than using KCN/HCN and often proceeds under milder, catalytically-driven conditions.

Detailed Experimental Protocol: Synthesis of this compound

This protocol leverages TMSCN for the efficient conversion of the ketone to the nitrile.

-

Inert Atmosphere: To a flame-dried flask under nitrogen, add 4,4-difluorocyclohexanone (1.0 eq) and anhydrous zinc iodide (ZnI₂, 0.1 eq) as a catalyst.

-

Solvent & Reagent: Add anhydrous dichloromethane as the solvent, and cool the mixture to 0 °C.

-

TMSCN Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise. Rationale: TMSCN reacts with the ketone to form a silyl-protected cyanohydrin. The Lewis acid catalyst (ZnI₂) activates the carbonyl group towards nucleophilic attack.

-

Reaction: Allow the reaction to warm to room temperature and stir until the ketone is fully consumed (typically 2-6 hours, monitor by TLC or ¹⁹F NMR).

-

Work-up & Dehydration: Upon completion, the intermediate silylated cyanohydrin can be directly converted. Quench the reaction with water. The crude product can then be subjected to dehydration conditions (e.g., using phosphorus oxychloride (POCl₃) in pyridine or thionyl chloride) to form an unsaturated nitrile, which would then require a reduction step.

-

Alternative One-Pot Conversion: A more direct route from the ketone involves reagents like tosylhydrazine to form a tosylhydrazone, followed by reaction with a cyanide source. However, the cyanohydrin route is often more reliable. For a direct conversion to the saturated nitrile, a reductive cyanation approach can be employed after cyanohydrin formation. For instance, treatment of the cyanohydrin with a reducing agent like triethylsilane in the presence of a strong acid can yield the desired product.

Part III: Synthesis of Key Derivatives

The this compound scaffold is valuable because of its versatility. The nitrile group can be readily transformed into other key functional groups.

Caption: Key transformations of the this compound core.

-

To Carboxylic Acid: Vigorous hydrolysis of the nitrile under acidic (e.g., refluxing 6M HCl) or basic (e.g., refluxing 40% NaOH) conditions will yield the corresponding carboxylic acid.

-

To Primary Amine: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in THF or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Rhodium catalyst).

Safety and Handling Considerations

-

Fluorinating Agents: Reagents like DAST are corrosive, toxic, and potentially explosive. Always handle in a chemical fume hood, wear appropriate personal protective equipment (PPE), and never heat DAST above 50 °C. Reactions should be run behind a blast shield, especially at larger scales.

-

Cyanide Sources: TMSCN is highly toxic and releases hydrogen cyanide (HCN) gas upon contact with water or acid. All manipulations must be performed in a well-ventilated fume hood. A separate base bath (e.g., bleach or aqueous NaOH) should be kept ready for quenching any spills and glassware.

Conclusion

The synthesis of this compound derivatives, while challenging, provides access to a class of compounds with high value in medicinal chemistry. The key to a successful synthesis lies in a controlled, selective deoxyfluorination of a protected cyclohexanone precursor, followed by efficient introduction of the nitrile group. By understanding the causality behind reagent choice and reaction conditions, researchers can safely and effectively produce these powerful building blocks for the next generation of therapeutics.

References

-

ResearchGate. (2025). Practical Synthesis of gem-Difluorides from Cyclohexanone: Synthesis of gem-Bistrifluoroacetates and Their Reactions with Fluoride Nucleophiles. Available from: [Link]

-

ResearchGate. (2022). Synthesis of gem‐Difluorocyclopropanes. Available from: [Link]

-

UCHEM. (2025). High-Quality Methyl 4,4-difluorocyclohexanecarboxylate CAS 121629-14-9 for Organic Synthesis and Drug Discovery. Available from: [Link]

-

PubMed Central (PMC). (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Available from: [Link]

-

ACS Publications. (2024). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative. Available from: [Link]

-

ResearchGate. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Available from: [Link]

-

PubMed Central (PMC). (2017). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Available from: [Link]

-

ResearchGate. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Available from: [Link]

-

PubMed Central (PMC). (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Available from: [Link]

-

Semantic Scholar. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. Available from: [Link]

-

PubMed Central (PMC). (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Stereospecific cyanation of the olefinic C–H bond enabled by 1,4-rhodium migration. Available from: [Link]

-

MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Available from: [Link]

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Available from: [Link]

-

PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available from: [Link]

Sources

- 1. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

An In-depth Technical Guide to Gem-Difluorocycloalkanes in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategic tool for fine-tuning molecular properties to enhance therapeutic outcomes.[1][2] Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group, particularly when incorporated into a cycloalkane ring, offers a unique and powerful combination of electronic and conformational effects.[3] This guide provides a comprehensive overview of gem-difluorocycloalkanes, detailing their synthesis, the profound impact of gem-difluorination on key physicochemical properties, and their successful application in drug development. For researchers and scientists in the field, understanding the causality behind the "fluorine effect" is paramount for the rational design of next-generation therapeutics.

Part 1: Synthesis of Gem-Difluorocycloalkane Building Blocks

The accessibility of functionalized gem-difluorocycloalkanes is crucial for their broad application in drug discovery programs. While various methods exist, deoxofluorination of the corresponding cycloalkanones remains the most prevalent and robust strategy.

Key Synthetic Strategy: Deoxofluorination

The direct conversion of a ketone to a gem-difluoride is a powerful transformation. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, MorphDAST, are commonly employed for this purpose. The reaction proceeds via an intermediate fluorosulfite, which then collapses to form the thermodynamically stable C-F bonds.

The general workflow for synthesizing functionalized gem-difluorocycloalkanes often begins with readily available starting materials, allowing for the production of these valuable building blocks on a multigram scale.[4]

Sources

Introduction: The Strategic Role of Fluorine in Aniline Scaffolds

An In-depth Technical Guide to the Physical and Chemical Properties of Difluoromethylanilines (C₇H₇F₂N)

A Note on Molecular Formula: This guide focuses on the isomers of C₇H₇F₂N, such as difluoro-N-methylanilines and difluoromethylanilines (toluidines). While the initial query specified C₇H₉F₂N, the C₇H₇F₂N scaffold represents a significantly more prominent and well-documented class of compounds within medicinal and materials chemistry, directly relevant to the interests of researchers and drug development professionals. These aromatic amines are crucial building blocks whose properties are defined by the interplay between the amino group, the methyl substituent, and the powerful electronic effects of two fluorine atoms.

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. Fluorinated functional groups can profoundly alter a compound's metabolic stability, lipophilicity, pKa, and binding interactions, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Anilines, as a privileged scaffold, are ubiquitous in pharmaceuticals and agrochemicals. When combined, the difluorinated aniline motif offers a powerful platform for fine-tuning molecular properties.

This guide provides a detailed examination of the core physical, spectroscopic, and chemical properties of C₇H₇F₂N isomers. We will explore the influence of fluorine substitution patterns on reactivity and discuss their synthesis and application, providing field-proven insights for researchers leveraging these versatile intermediates.

Prominent Isomers of C₇H₇F₂N

The molecular formula C₇H₇F₂N encompasses a variety of structural isomers. The most relevant isomers for synthetic and medicinal chemistry are those based on a methylaniline (toluidine) or N-methylaniline core. The position of the two fluorine atoms and the methyl group dramatically influences the molecule's properties. Key examples include:

-

Difluoro-Toluidines (Methylanilines):

-

4,5-Difluoro-2-methylaniline

-

3,5-Difluoro-4-methylaniline

-

2,3-Difluoro-4-methylaniline

-

2,5-Difluoro-4-methylaniline

-

2,6-Difluoro-3-methylaniline

-

-

Difluoro-N-methylanilines:

-

2,4-Difluoro-N-methylaniline

-

Physical and Spectroscopic Properties

The physical state, solubility, and spectral characteristics of C₇H₇F₂N isomers are dictated by their specific substitution patterns. The following table summarizes key physical data for representative isomers.

| Property | 4,5-Difluoro-2-methylaniline | 2,4-Difluoro-N-methylaniline | 3,5-Difluoro-4-methylaniline |

| CAS Number | 875664-57-6[1] | 138564-16-6[2] | 878285-13-3[3] |

| Molecular Formula | C₇H₇F₂N[1] | C₇H₇F₂N[2] | C₇H₇F₂N[3] |

| Molecular Weight | 143.13 g/mol [1] | 143.13 g/mol [2] | 143.13 g/mol [3] |

| Appearance | Light brown crystalline powder[1] | Dark reddish-purple liquid[2] | Not specified |

| Melting Point | 56-58 °C[1] | Not specified | Not specified |

| Boiling Point | 216.2 °C at 760 mmHg[1] | 94-96 °C at 15 mmHg[2][4] | Not specified |

| Density | 1.229 g/cm³[1] | Not specified | Not specified |

| Refractive Index | 1.518[1] | 1.5045[2] | Not specified |

| Flash Point | 100 °C[1] | 94-96 °C[2] | Not specified |

| Storage | Store in a cool, dry place[1] | 2-8 °C, sealed in dry, dark place | Not specified |

Spectroscopic Insights

-

¹H NMR: The proton NMR spectra of these compounds are characterized by complex splitting patterns in the aromatic region (typically δ 6.5-7.5 ppm) due to both H-H and H-F coupling. The methyl protons appear as a singlet or doublet (if coupled to an N-H proton) around δ 2.0-3.0 ppm. The N-H proton signal is typically broad and its chemical shift is solvent-dependent.

-

¹³C NMR: Fluorine substitution significantly impacts the carbon chemical shifts. Carbons directly bonded to fluorine exhibit large C-F coupling constants. The strong electron-withdrawing effect of fluorine generally shifts attached aromatic carbons downfield.

-

¹⁹F NMR: This is a critical technique for confirming the fluorine substitution pattern. The chemical shifts and F-F or F-H coupling constants provide unambiguous structural information.

-

Mass Spectrometry: The molecular ion peak (M+) is readily observed, confirming the molecular weight of 143.13. Fragmentation patterns often involve the loss of methyl or amino groups.

-

Infrared (IR) Spectroscopy: Key absorptions include N-H stretching (around 3300-3500 cm⁻¹ for primary/secondary amines), C-N stretching (around 1250-1350 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Chemical Properties and Reactivity

Electronic Effects of Fluorine Substitution

The defining chemical feature of difluoroaniline derivatives is the powerful inductive electron-withdrawing effect of the two fluorine atoms. This has two primary consequences:

-

Reduced Basicity: Compared to non-fluorinated toluidine or N-methylaniline, the C₇H₇F₂N isomers are significantly weaker bases. The fluorine atoms pull electron density from the aromatic ring, which in turn reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. This lowering of the pKa is a critical property in drug design, as it influences the molecule's ionization state at physiological pH, affecting solubility and cell membrane permeability.[5]

-

Modified Aromatic Reactivity: The electron-deficient nature of the benzene ring deactivates it towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions).[6] Conversely, this property makes the ring more susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly when the fluorine atoms are positioned ortho or para to a leaving group.

The interplay of these electronic effects is visualized in the diagram below.

Synthesis Strategies

Isomers of C₇H₇F₂N are typically synthesized via multi-step sequences, often starting from commercially available chlorinated or nitrated precursors.

-

From Polychloronitrobenzenes: A common industrial route involves the reaction of a trichloronitrobenzene with an alkali metal fluoride (e.g., KF) to replace chlorine atoms with fluorine (Halex reaction). The resulting difluorochloronitrobenzene is then catalytically hydrogenated to reduce the nitro group to an amine and remove the remaining chlorine, yielding the desired difluoroaniline.[7][8]

-

From Existing Anilines: Direct fluorination of toluidines is often unselective. A more controlled approach involves diazotization of a halo-difluoroaniline, followed by reduction to remove the diazonium group, or amination of a halo-difluorobenzene under pressure with a copper catalyst.[9]

-

N-Alkylation: N-methylated isomers can be prepared from the corresponding primary amine (difluoro-toluidine) via reductive amination or other standard N-methylation protocols.

Applications in Medicinal Chemistry and Drug Development

The unique properties imparted by the difluoro-methylaniline scaffold make it a highly valuable building block for drug discovery and agrochemical development.

-

Pharmaceutical Intermediates: These compounds are key starting materials in the synthesis of complex active pharmaceutical ingredients (APIs). They have been incorporated into molecules developed as anti-inflammatory, analgesic, and anti-cancer agents.[6][10][11]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Incorporating fluorine can block sites of metabolism, increasing the drug's half-life and bioavailability.[5]

-

Modulation of Bioavailability: As discussed, the reduced basicity of the aniline nitrogen can prevent unwanted protonation, leading to improved lipophilicity and better absorption across biological membranes.[5][11]

-

Agrochemicals: The stability and unique electronic profile of difluoroanilines are leveraged in the development of potent and environmentally stable herbicides and fungicides.[6][10]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of a C₇H₇F₂N isomer.

Protocol: Synthesis of 3,5-Difluoroaniline via Catalytic Dechlorination

This protocol is adapted from established methods for the reductive dehalogenation of halo-aromatics and serves as a model for synthesizing difluoroanilines from more complex precursors.[12]

Objective: To synthesize 3,5-difluoroaniline by removing a chlorine atom from 2-chloro-3,5-difluoroaniline via catalytic hydrogenation.

Materials:

-

2-chloro-3,5-difluoroaniline

-

5% Palladium on Carbon (Pd/C) catalyst

-

Triethylamine (Et₃N)

-

Water (deionized)

-

Hydrogen (H₂) gas

-

25% Sodium Hydroxide (NaOH) aqueous solution

-

High-pressure autoclave reactor with magnetic stirring

-

Filtration apparatus

Procedure:

-

Reactor Charging: Into a 500 mL stainless steel autoclave, charge 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% Pd/C, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.

-

Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing catalyst poisoning and driving the reaction to completion. Water serves as the solvent.

-

-

Pressurization: Seal the autoclave and purge it with nitrogen gas before introducing hydrogen gas to a pressure of 15 kg/cm ².

-

Reaction: Heat the mixture to 100 °C while stirring vigorously. Maintain the temperature and pressure for 4 hours, monitoring hydrogen uptake to gauge reaction progress.

-

Cooling and Depressurization: After 4 hours, cool the reactor to 50 °C and carefully vent the excess hydrogen gas.

-

Work-up: a. Filter the cooled reaction mixture to remove the palladium-carbon catalyst. b. Transfer the filtrate to a separatory funnel and add 50 g of a 25% aqueous NaOH solution.

-

Causality: The addition of NaOH ensures any remaining triethylamine hydrochloride salt is neutralized, allowing the free amine product and excess triethylamine to separate into an organic layer. c. Shake the mixture, allow the layers to separate, and collect the upper organic layer.

-

-

Purification: Purify the organic layer by distillation. First, distill off the lower-boiling triethylamine. Then, collect the fraction corresponding to 3,5-difluoroaniline. The expected yield is approximately 32.3 g (91% yield) with >99% purity.[12]

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and GC-MS.

Protocol: Characterization of a Synthesized C₇H₇F₂N Isomer

Objective: To confirm the identity, structure, and purity of the synthesized product.

Procedure:

-

Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate alongside the starting material. Develop the plate in an appropriate mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize under UV light.

-

Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot with a different Rf value for the product.

-

-

Column Chromatography (if necessary): If TLC shows impurities, purify the bulk material on a silica gel column using a solvent system optimized from the TLC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. b. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Self-Validation: The resulting spectra should be clean, with chemical shifts, integrations, and coupling constants consistent with the target structure. The absence of impurity peaks confirms purity.

-

-

Mass Spectrometry (MS): Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion ESI-MS.

-

Self-Validation: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that matches the calculated exact mass of C₇H₇F₂N (143.0546). The GC trace will also serve as a high-resolution purity check.

-

Conclusion

The isomers of C₇H₇F₂N, particularly the difluoro-toluidines and difluoro-N-methylanilines, represent a class of high-value chemical intermediates. Their properties are dominated by the strong electron-withdrawing nature of the fluorine substituents, which modulates the basicity of the amino group and the reactivity of the aromatic core. These predictable modifications make them indispensable tools for medicinal chemists and materials scientists seeking to enhance metabolic stability, tune pKa, and improve the bioavailability of next-generation compounds. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures is essential for leveraging their full potential in research and development.

References

-

ChemBK. (n.d.). 2,4-DIFLUORO-N-METHYLANILINE. Retrieved from [Link]

-

Chemisky. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroaniline. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 3,5-Difluoro-4-methoxyaniline. Retrieved from [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Asquith, C. R. M., & Tizzard, G. J. (2020). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Retrieved from [Link]

-

Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-difluoro-N-[(E)-(2-methylphenyl)methylideneamino]aniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.

-

MySkinRecipes. (n.d.). 2,4-Difluoro-N-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-chloro-3,5-difluoroaniline. Retrieved from [Link]

-

Chemisky. (n.d.). Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

Wiley Online Library. (2013). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-N-methylaniline - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-methylaniline blocked pMDI. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-methylaniline. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Buy 2,4-difluoro-N-methylaniline | 138564-16-6 [smolecule.com]

- 3. 3,5-DIFLUORO-4-METHYLANILINE | 878285-13-3 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 8. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 9. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

solubility of 4,4-Difluorocyclohexanecarbonitrile in common solvents

An In-Depth Technical Guide to the Solubility of 4,4-Difluorocyclohexanecarbonitrile

Abstract

This compound is a fluorinated aliphatic nitrile that represents a valuable building block in modern medicinal chemistry. The introduction of geminal fluorine atoms onto the cyclohexyl ring can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and pKa, making it a desirable motif in drug discovery programs.[1] A fundamental understanding of its solubility in common laboratory solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data, this document emphasizes a predictive approach based on physicochemical properties and provides a robust, step-by-step experimental protocol for its empirical determination. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and theoretical framework for handling this compound.

Introduction: The Role of Fluorinated Scaffolds in Drug Discovery

Organic synthesis is a cornerstone of drug discovery, yet it often remains a rate-limiting factor in the development of new medicines.[2] The strategic incorporation of fluorine into drug candidates is a widely employed tactic to optimize a range of pharmacological properties.[1] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidation, modulate the acidity of nearby functional groups, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][3]

This compound is a prime example of a fluorinated scaffold. Its rigidified cyclohexane ring and the polar nitrile group make it a versatile starting material for more complex molecules.[4] However, to effectively integrate this building block into a synthetic workflow or a formulation study, a thorough understanding of its solubility is not just beneficial—it is essential. Solubility dictates the choice of reaction media, affects reaction kinetics, is critical for chromatographic purification, and is a key determinant of a final drug product's developability. This guide addresses the critical need for a centralized resource on the solubility of this compound.

Physicochemical Profile and Theoretical Solubility Assessment

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a reliable initial guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]

An analysis of this compound's structure reveals three key features influencing its polarity and, by extension, its solubility:

-

Cyclohexane Ring: The core aliphatic ring is predominantly non-polar and lipophilic.

-

Geminal Difluoride: The two C-F bonds are highly polarized, introducing a significant dipole moment. While organofluorine is a weak hydrogen bond acceptor, these groups increase the local polarity of the molecule.[3]

-

Nitrile Group (-C≡N): The cyano group is strongly polar and is a competent hydrogen bond acceptor, featuring a significant lone pair on the nitrogen atom.[6]

Based on these features, a qualitative solubility profile can be predicted. The molecule possesses both non-polar (the hydrocarbon backbone) and highly polar (nitrile and difluoride) regions, giving it a balanced, moderately polar character.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉F₂N | [6] |

| Molecular Weight | 145.15 g/mol | [6] |

| XLogP3 | 1.8 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Topological Polar Surface Area (TPSA) | 23.8 Ų | [6] |

The XLogP3 value of 1.8 indicates a degree of lipophilicity, while the TPSA of 23.8 Ų and 3 hydrogen bond acceptors suggest the capacity to interact favorably with polar solvents.[6]

Predicted Solubility Profile:

-